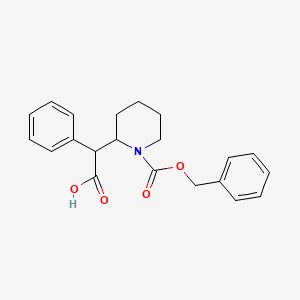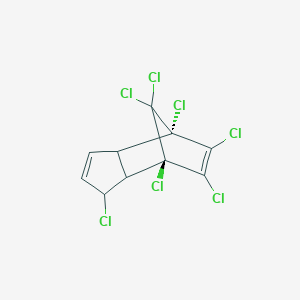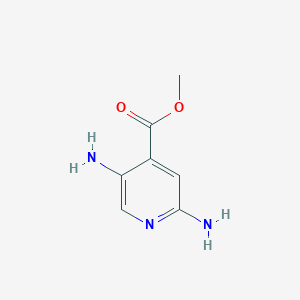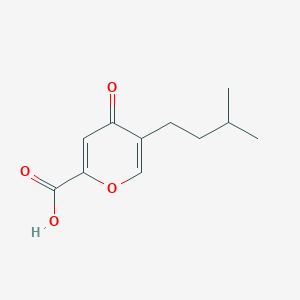
5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound, in particular, has a unique structure that includes a pyran ring, which is a six-membered ring containing one oxygen atom.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the esterification of 3-methylbutanol with 4-oxopyran-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The raw materials are fed into the reactor, where they undergo esterification under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired purity.
化学反应分析
Types of Reactions
5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
作用机制
The mechanism of action of 5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the active carboxylic acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity, as it allows the release of active metabolites that can interact with specific enzymes or receptors.
相似化合物的比较
Similar Compounds
Ethyl acetate: Another ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: An ester found in fruits, used in flavorings and fragrances.
Isopropyl butyrate: An ester with similar structural features, used in perfumes.
Uniqueness
5-(3-Methylbutyl)-4-oxopyran-2-carboxylic acid is unique due to its pyran ring structure, which imparts distinct chemical properties and reactivity. This structural feature sets it apart from other esters and makes it valuable in specific applications where the pyran ring is beneficial.
属性
分子式 |
C11H14O4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC 名称 |
5-(3-methylbutyl)-4-oxopyran-2-carboxylic acid |
InChI |
InChI=1S/C11H14O4/c1-7(2)3-4-8-6-15-10(11(13)14)5-9(8)12/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChI 键 |
DVYICMBTJNLPIW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC1=COC(=CC1=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
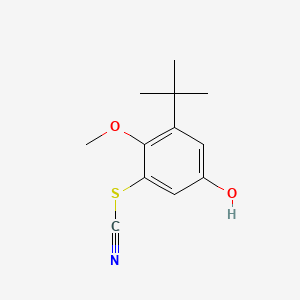
![4-amino-N-[(3-chlorophenyl)methyl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B13844349.png)
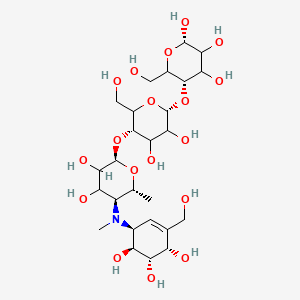
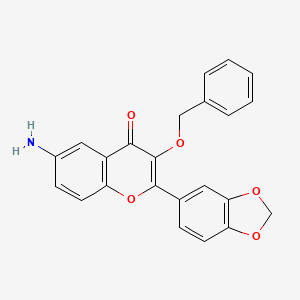
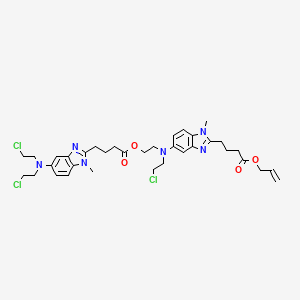

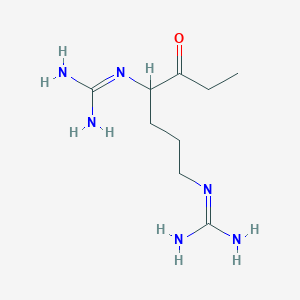
![4-[2-(4-Methoxyphenyl)ethoxy]benzaldehyde](/img/structure/B13844387.png)
![tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B13844388.png)

